molecular formula C9H7BrN2O2 B15219942 Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate

Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate

Cat. No.: B15219942
M. Wt: 255.07 g/mol
InChI Key: KLMKCANXMWXIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate is a high-value chemical building block designed for use in medicinal chemistry and drug discovery research. This compound features both a bromo substituent and a methyl ester functional group, making it a versatile intermediate for further synthetic modification via cross-coupling reactions and functional group transformations. As part of the imidazopyridine family, a privileged scaffold in pharmaceutical development, this compound is of significant interest for constructing novel bioactive molecules . Imidazopyridine cores are recognized for their drug-like properties and are frequently investigated in the discovery of new therapeutic agents . Researchers can utilize this bromo-ester derivative to generate diverse compound libraries for biological screening. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. All information provided is for informational purposes only. Handle with care and refer to the Safety Data Sheet for proper handling instructions.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-7(10)3-2-6-4-11-5-12(6)8/h2-5H,1H3

InChI Key

KLMKCANXMWXIAK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=CN=CN21)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate typically involves the cyclocondensation of 2-aminopyridine with appropriate brominated intermediates. One common method includes the reaction of 2-aminopyridine with bromoacetic acid derivatives under acidic conditions, followed by esterification to introduce the methyl ester group . Another approach involves the use of cycloaddition reactions where the pyridine ring is fused with an imidazole ring in the presence of brominating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using automated reactors to ensure consistency and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction conditions such as temperature, pressure, and reactant concentrations .

Mechanism of Action

The mechanism of action of methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Compound Name Heterocycle Core Position 5 Substituent Position 6 Substituent Key Properties/Applications Reference
Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate Imidazo[1,5-a]pyridine Methyl ester Bromine Electrophilic intermediate Hypothetical
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate Pyrazolo[1,5-a]pyridine Ethyl ester Isoxazole/Diethylamino Hydrogen-bonded dimer formation
Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate Pyrazolo[1,5-a]pyridine Methyl ester Methyl High purity (95%), synthetic ease
Methyl 7-formyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate Triazolo[1,5-a]pyridine Methyl ester Formyl Aldehyde reactivity

Key Observations:

Heterocycle Core Differences: The imidazo[1,5-a]pyridine core (target compound) has two nitrogen atoms in a 1,3-arrangement, distinct from the pyrazolo[1,5-a]pyridine (two adjacent nitrogens) and triazolo[1,5-a]pyridine (three nitrogens) cores in analogs . Pyrazolo derivatives (e.g., ) exhibit stronger intermolecular hydrogen bonding (C–H⋯N/O), influencing crystal packing , while bromine in the target compound may enhance halogen bonding or steric effects .

Substituent Effects :

  • Bromine (target) vs. methyl () or formyl (): Bromine’s electron-withdrawing nature increases reactivity toward nucleophilic substitution, whereas methyl and formyl groups modulate solubility and metabolic stability .
  • Methyl ester (target) vs. ethyl ester (): Smaller ester groups like methyl may improve crystallinity but reduce solubility compared to bulkier ethyl esters .

Pyrazolo[1,5-a]pyridine derivatives (e.g., ) exhibit dihedral angles of ~13° between the bicyclic core and aromatic rings, suggesting moderate planarity. Imidazo analogs may display similar trends but require experimental validation .

Q & A

Basic Questions

Q. What are the established synthetic routes for Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate?

  • Methodology : A common approach involves bromination of a pre-formed imidazo[1,5-a]pyridine core. For example, methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate derivatives can undergo electrophilic substitution using brominating agents like N-bromosuccinimide (NBS) in dichloromethane at 0–25°C. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the brominated product . Alternatively, coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) may introduce bromine via pre-functionalized intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • 1H/13C NMR : Solubility in deuterated DMSO or CDCl3 helps assign aromatic protons (δ 7.5–9.0 ppm) and ester carbonyl signals (δ ~165 ppm).
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]+ expected for C10H8BrN2O2: 290.9784) .
  • IR Spectroscopy : Identifies ester C=O stretches (~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

Q. How is crystallographic data collected and refined for this compound?

  • Procedure : Single-crystal X-ray diffraction using a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 298 K. Data refinement employs SHELXL-2018/3, with hydrogen atoms placed in calculated positions and thermal parameters adjusted using isotropic displacement models. R-factor convergence below 0.05 ensures structural accuracy .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths/angles) be resolved during refinement?

  • Strategies :

  • Check for Twinning : Use PLATON to detect twinning ratios; apply TWIN/BASF commands in SHELXL .
  • High-Resolution Data : Collect data at synchrotron facilities to improve resolution (<0.8 Å), reducing systematic errors .
  • Restraint Adjustments : Apply DFIX/SADI commands to constrain chemically equivalent bonds/angles while allowing flexibility for observed deviations .

Q. What factors lead to low yields in the bromination step, and how are they optimized?

  • Challenges & Solutions :

  • Competitive Side Reactions : Over-bromination or ring-opening can occur. Use stoichiometric NBS (1.05 equiv.) at 0°C to minimize side products .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity but reduce selectivity. Dichloromethane balances reactivity and selectivity .
  • Catalyst Screening : Pd(OAc)2/XPhos systems improve regioselectivity in cross-coupling steps (yield increase from 60% to 85%) .

Q. How does the bromine substituent influence further functionalization (e.g., cross-coupling)?

  • Reactivity Insights :

  • Suzuki-Miyaura Coupling : Bromine acts as a leaving group for aryl/heteroaryl boronic acids (Pd(dba)2, SPhos, K3PO4, 80°C, 12 h). Steric hindrance from the ester group may require elevated temperatures .
  • Buchwald-Hartwig Amination : Bromine substitution enables C–N bond formation with secondary amines (e.g., morpholine) using BrettPhos Pd G3 catalyst .

Q. How are non-covalent interactions (e.g., π-stacking, hydrogen bonding) analyzed in the crystal lattice?

  • Analytical Workflow :

  • Mercury Software : Visualize packing diagrams to identify π-π interactions (centroid distances <4.0 Å) and C–H···O/N hydrogen bonds (D···A distances <3.5 Å) .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H···Br contacts account for ~12% of surface area in related brominated analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.